
ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate, also known as CPP-115, is a compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential use in treating various neurological disorders, including addiction, epilepsy, and anxiety. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the degradation of GABA, a neurotransmitter that plays a crucial role in regulating brain activity.
Mecanismo De Acción
Ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate is a potent inhibitor of GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate increases the levels of GABA in the brain, leading to a decrease in neuronal activity and an overall calming effect. This mechanism of action is similar to that of benzodiazepines, a class of drugs commonly used to treat anxiety and insomnia.
Biochemical and Physiological Effects
ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate has been shown to have a number of biochemical and physiological effects. It increases the levels of GABA in the brain, leading to a decrease in neuronal activity and an overall calming effect. ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate has also been shown to increase the levels of the neurotransmitter dopamine in the brain, which may contribute to its ability to reduce drug-seeking behavior. In addition, ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate has been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate in lab experiments is its potency and specificity as a GABA aminotransferase inhibitor. This allows for precise manipulation of GABA levels in the brain, which is important for studying the role of GABA in various neurological disorders. However, one limitation of using ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate is its potential toxicity, as high doses have been shown to cause liver damage in animal studies.
Direcciones Futuras
There are several potential future directions for research on ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate. One area of interest is its potential use in treating substance use disorders, as it has been shown to be effective in reducing drug-seeking behavior in animal models. Another area of interest is its potential use in treating anxiety disorders, as it has been shown to have anxiolytic effects. In addition, further research is needed to determine the optimal dosing and safety profile of ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate for use in humans.
Métodos De Síntesis
Ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of cyclohexylmethylamine with ethyl 4-chloro-1-piperazinecarboxylate, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
Ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, including cocaine, methamphetamine, and nicotine. ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy. In addition, ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate has been shown to have anxiolytic effects, suggesting its potential use in treating anxiety disorders.
Propiedades
IUPAC Name |
ethyl 4-(cyclohexylmethyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-2-18-14(17)16-10-8-15(9-11-16)12-13-6-4-3-5-7-13/h13H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSLMFNZUJLSAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5428821 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}acetamide](/img/structure/B5704362.png)
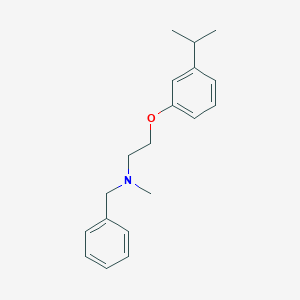
![N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5704385.png)

![2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B5704394.png)
![4-chloro-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5704411.png)
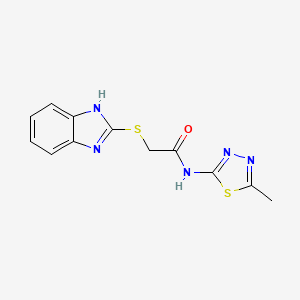
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide](/img/structure/B5704419.png)
![5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid](/img/structure/B5704431.png)
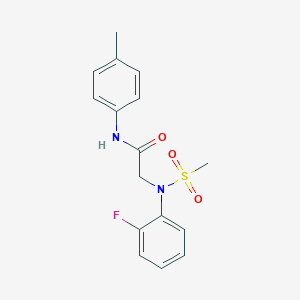
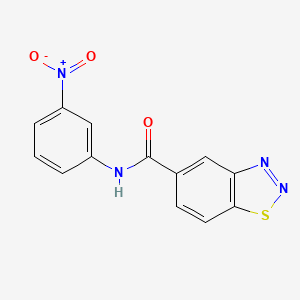
![N-(tert-butyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5704437.png)
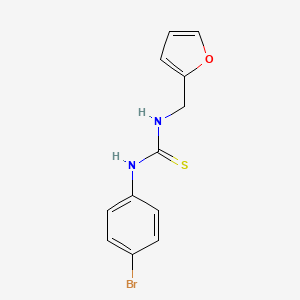
![N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B5704459.png)